ar-Turmerone-d3
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Overview
Description
ar-Turmerone-d3: is a deuterium-labeled derivative of ar-Turmerone, a major bioactive compound found in the essential oil of turmeric (Curcuma longa). This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumorigenic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolation from Turmeric Oleoresin: ar-Turmerone can be isolated from turmeric oleoresin using silica gel adsorbent, which is a cost-effective method.
Deuterium Labeling: The deuterium labeling of ar-Turmerone involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Extraction from Turmeric Oil: Industrial production of ar-Turmerone involves the extraction of turmeric oil from the rhizomes of Curcuma longa, followed by purification processes to isolate ar-Turmerone.
Chemical Synthesis:
Chemical Reactions Analysis
Types of Reactions
Oxidation: ar-Turmerone can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: ar-Turmerone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of ar-Turmerone include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for ar-Turmerone.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Oxidation of ar-Turmerone can lead to the formation of ketones and aldehydes.
Reduced Derivatives: Reduction reactions can produce alcohols and other reduced forms of ar-Turmerone.
Substituted Compounds: Substitution reactions can yield a variety of substituted ar-Turmerone derivatives with different functional groups.
Scientific Research Applications
Chemistry
Mosquito Repellent: ar-Turmerone has been studied as a structural and functional analogue of synthetic mosquito repellent N,N-Diethyl-meta-toluamide (DEET), showing comparable mosquito repellency.
Biology
Medicine
Anti-inflammatory: ar-Turmerone exhibits significant anti-inflammatory activity, which can be beneficial in treating various inflammatory conditions.
Anti-tumorigenic: The compound has demonstrated anti-tumorigenic properties, making it a potential candidate for cancer therapy.
Industry
Mechanism of Action
Molecular Targets and Pathways
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): ar-Turmerone activates Nrf2, leading to the enhancement of cellular antioxidant potency and neuroprotection.
Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ): ar-Turmerone exerts hypoglycemic effects through the activation of PPAR-δ.
Odorant Binding Protein 1 (OBP1): ar-Turmerone interacts with OBP1, impairing the mosquito’s ability to recognize host body odor, similar to the action of DEET.
Comparison with Similar Compounds
Similar Compounds
α-Turmerone: Another major component of turmeric oil with similar pharmacological properties.
β-Turmerone: A structurally related compound with comparable biological activities.
N,N-Diethyl-meta-toluamide (DEET): A synthetic mosquito repellent with structural and functional similarities to ar-Turmerone.
Uniqueness
Deuterium Labeling: The incorporation of deuterium atoms in ar-Turmerone-d3 enhances its stability and allows for detailed pharmacokinetic studies.
Neuroprotective Effects: This compound has shown unique neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C15H20O |
---|---|
Molecular Weight |
219.34 g/mol |
IUPAC Name |
(6S)-7,7,7-trideuterio-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1/i4D3 |
InChI Key |
NAAJVHHFAXWBOK-RAORYRQFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC(=O)C=C(C)C)C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C |
Origin of Product |
United States |
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